molecular formula C11H21N3O2 B10850158 L-norleucyl-L-prolinamide

L-norleucyl-L-prolinamide

Cat. No.: B10850158
M. Wt: 227.30 g/mol
InChI Key: AXARLGGBMIBEIZ-IUCAKERBSA-N
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Description

L-norleucyl-L-prolinamide is a dipeptide compound composed of L-norleucine and L-prolinamide It is a small molecular drug with the chemical formula C11H21N3O2

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of L-norleucyl-L-prolinamide typically involves the amidation of L-norleucine with L-prolinamide. One common method includes the use of triphosgene, diphosgene, or phosgene in solvents such as anhydrous tetrahydrofuran, 1,4-dioxane, dichloromethane, chloroform, or acetonitrile to synthesize the intermediate L-proline carbamyl chloride. This intermediate is then further condensed in the presence of triethylamine to generate L-proline-N-carboxyl-anhydride, which undergoes ammonolysis to yield L-prolinamide .

Industrial Production Methods: The industrial production of this compound involves optimizing the reaction conditions to improve yield and reduce impurities. The use of immobilized enzyme variants, such as CalBopt-24 T245S, has been shown to increase the efficiency of the amidation process, achieving high conversion rates and excellent optical purity .

Chemical Reactions Analysis

Types of Reactions: L-norleucyl-L-prolinamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Aldol Reactions: Typically involve aromatic aldehydes and acetone at room temperature.

    Nitroso Aldol Reactions: Involve aldehydes and nitrosobenzene under mild conditions.

Major Products:

    Aldol Reactions: Chiral polyol compounds with high enantioselectivity.

    Nitroso Aldol Reactions: α-Hydroxyamino carbonyl compounds.

Scientific Research Applications

L-norleucyl-L-prolinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of L-norleucyl-L-prolinamide involves its role as a catalyst in various chemical reactions. It forms hydrogen bonds with substrates, reducing activation energy and increasing enantioselectivity. For example, in aldol reactions, the amide NOH and terminal hydroxyl groups form hydrogen bonds with the benzaldehyde substrate, facilitating the reaction .

Comparison with Similar Compounds

Uniqueness: L-norleucyl-L-prolinamide is unique due to its high optical purity, efficient amidation process, and versatility as a chiral ligand in asymmetric catalysis. Its ability to form stable hydrogen bonds with substrates makes it a valuable compound in various chemical reactions .

Properties

Molecular Formula

C11H21N3O2

Molecular Weight

227.30 g/mol

IUPAC Name

(2S)-1-[(2S)-2-aminohexanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C11H21N3O2/c1-2-3-5-8(12)11(16)14-7-4-6-9(14)10(13)15/h8-9H,2-7,12H2,1H3,(H2,13,15)/t8-,9-/m0/s1

InChI Key

AXARLGGBMIBEIZ-IUCAKERBSA-N

Isomeric SMILES

CCCC[C@@H](C(=O)N1CCC[C@H]1C(=O)N)N

Canonical SMILES

CCCCC(C(=O)N1CCCC1C(=O)N)N

Origin of Product

United States

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